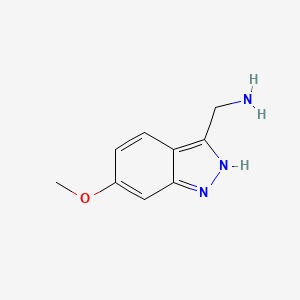
(6-Methoxy-1H-indazol-3-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methoxy-1H-indazol-3-YL)methanamine is an organic compound with the molecular formula C9H11N3O. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The methoxy group at the 6-position and the methanamine group at the 3-position of the indazole ring contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxy-1H-indazol-3-YL)methanamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 6-methoxyindazole.
Nitration: The 6-methoxyindazole undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formylation: The resulting amine is formylated to introduce a formyl group.
Reduction: The formyl group is reduced to a methanamine group using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Large-scale nitration and reduction processes are employed using industrial reactors.
Purification: The compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxy-1H-indazol-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy radical.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Methoxy radicals and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted indazole derivatives.
Scientific Research Applications
(6-Methoxy-1H-indazol-3-YL)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (6-Methoxy-1H-indazol-3-YL)methanamine involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in various biological pathways.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-1H-indazol-3-yl)methanamine: Similar structure but with a methyl group at the 5-position.
1-[2-(1H-imidazol-1-yl)phenyl]methanamine: Contains an imidazole ring instead of an indazole ring.
N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride: Contains an indole ring instead of an indazole ring.
Uniqueness
(6-Methoxy-1H-indazol-3-YL)methanamine is unique due to the presence of both a methoxy group and a methanamine group on the indazole ring, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
885271-66-9 |
|---|---|
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
6-methoxy-N-methyl-1H-indazol-3-amine |
InChI |
InChI=1S/C9H11N3O/c1-10-9-7-4-3-6(13-2)5-8(7)11-12-9/h3-5H,1-2H3,(H2,10,11,12) |
InChI Key |
FROFWVNLLKINIK-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NNC(=C2C=C1)CN |
Canonical SMILES |
CNC1=NNC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















